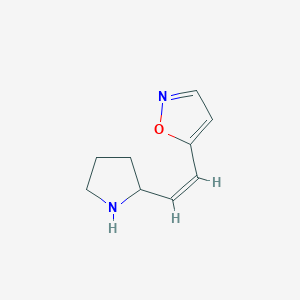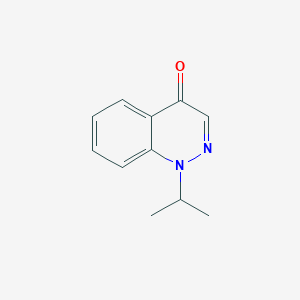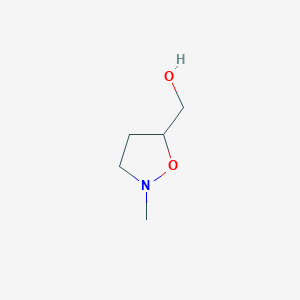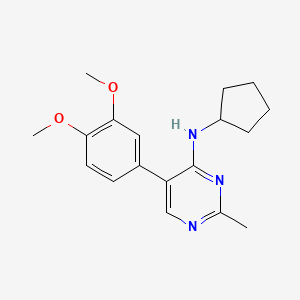
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a methyl group attached to a pyrimidine ring
準備方法
The synthesis of n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using dimethoxybenzene derivatives and suitable electrophiles.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the aromatic ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur at the amine group or the methoxy groups under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
科学的研究の応用
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
n-Cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine: This compound has a similar structure but with a single methoxy group, which may result in different chemical and biological properties.
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-ethylpyrimidin-4-amine: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with molecular targets.
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-ol: The hydroxyl group in place of the amine group can lead to different chemical reactions and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
917895-98-8 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC名 |
N-cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23N3O2/c1-12-19-11-15(18(20-12)21-14-6-4-5-7-14)13-8-9-16(22-2)17(10-13)23-3/h8-11,14H,4-7H2,1-3H3,(H,19,20,21) |
InChIキー |
NTEWQFRZQLOYMT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)


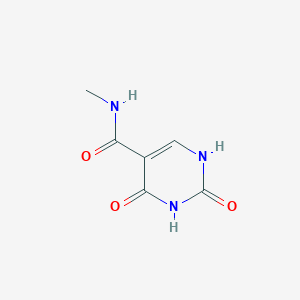
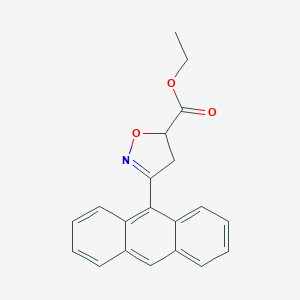
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
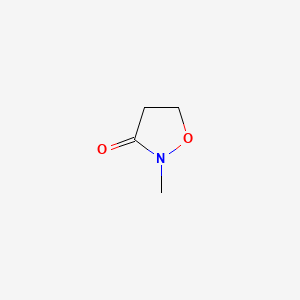
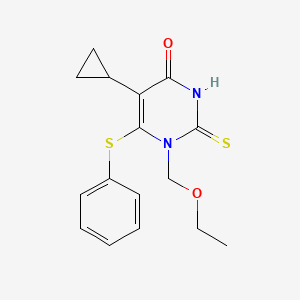
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
